molecular formula C13H13ClN2O B1665977 9-Aminoacridine hydrochloride monohydrate CAS No. 52417-22-8

9-Aminoacridine hydrochloride monohydrate

Cat. No.: B1665977
CAS No.: 52417-22-8
M. Wt: 248.71 g/mol
InChI Key: FTGPOQQGJVJDCT-UHFFFAOYSA-N
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Description

9-Aminoacridine hydrochloride monohydrate is a chemical compound with the molecular formula C₁₃H₁₀N₂ · HCl · H₂O. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a mutagen and has significant roles in research due to its unique properties.

Biochemical Analysis

Biochemical Properties

9-Aminoacridine hydrochloride monohydrate interacts with various biomolecules. It acts as a broad-spectrum antiseptic by disrupting microbial metabolic pathways . It is also known to interact with DNA, causing damage and increasing the frequency of mutations .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by disrupting the normal metabolic pathways of microbes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Its mode of action is primarily due to its

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-aminoacridine hydrochloride monohydrate typically involves the reaction of acridine with ammonia or an amine under specific conditions. The process may include steps such as:

    Nitration: Acridine is nitrated to form 9-nitroacridine.

    Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or other chemical reducing agents.

    Hydrochloride Formation: The resulting 9-aminoacridine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often crystallized from aqueous solutions to obtain the monohydrate form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced further to form derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitroacridine derivatives.

    Reduction Products: Various reduced forms of acridine.

    Substitution Products: Halogenated or alkylated acridine derivatives.

Scientific Research Applications

9-Aminoacridine hydrochloride monohydrate is a fluorescent compound with diverse applications in scientific research, including antimicrobial, DNA intercalation, anticancer research, and histological staining . The compound has the molecular formula C13H10N2HClH2OC_{13}H_{10}N_2\cdot HCl\cdot H_2O and a molar mass of 248.71 g/mol .

Scientific Research Applications

This compound is widely utilized in various research fields due to its unique properties .

Antimicrobial Research

  • This compound demonstrates effectiveness against various bacteria and fungi, making it a valuable asset in the development of novel antimicrobial agents .
  • 9-Aminoacridine (9-AA) can be used as an antimicrobial alone or synergistically with rifampin (RIF) against extensively/pan-drug-resistant K. pneumoniae .
  • 9-AA has a strong antimicrobial effect on K. pneumoniae, with MICs from 8 to 16 μg/mL and minimal bactericidal concentrations (MBCs) from 16 to 64 μg/mL .
  • 9-AA was also found to enhance the antimicrobial activity of RIF against other type strains or clinical isolates of K. pneumoniae, with the MIC values of RIF decreased by 2- to 4-fold in the presence of sub-MIC (2 μg/mL) 9-AA .
  • 9-AA exerted its antimicrobial activity by interacting with specific bacterial DNA and disrupting the proton motive force in K. pneumoniae .

DNA Intercalation Studies

  • This compound is used in molecular biology to study DNA interactions, helping researchers understand genetic processes and develop gene therapies .
  • 9-AA interacts with bacterial DNA .

Fluorescent Probes

  • Due to its fluorescent properties, this compound serves as a probe in cellular imaging, allowing scientists to visualize cellular processes in real-time .

Anticancer Research

  • The compound shows potential in cancer treatment studies, particularly in targeting specific cancer cells while minimizing damage to healthy cells .

Histological Staining

  • This compound is used in histology for staining tissues, aiding in the examination of cellular structures under a microscope .

Other Applications

  • 9-AA shows significant surface motility inhibition activity against K. pneumoniae .
  • This compound for synthesis .

Comparison with Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Aminacrine: Known for its antiseptic and mutagenic properties.

Uniqueness: 9-Aminoacridine hydrochloride monohydrate is unique due to its specific structure, which allows it to intercalate into DNA effectively. Its hydrochloride monohydrate form enhances its solubility and stability, making it more suitable for various applications compared to other acridine derivatives.

Biological Activity

9-Aminoacridine hydrochloride monohydrate (9-AA) is a compound with notable biological activities, primarily recognized for its antibacterial, antiviral, and antitumor properties. Its mechanisms of action are diverse, involving interactions with nucleic acids and cellular processes. This article reviews the biological activity of 9-AA, focusing on its antimicrobial effects, inhibition of ribosome biogenesis, and potential applications in therapeutic settings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 9-AA, particularly against multidrug-resistant bacteria. A study demonstrated that 9-AA interacts with bacterial DNA, disrupting the proton motive force (PMF) in Klebsiella pneumoniae, which is critical for bacterial survival and growth. The compound was shown to cause morphological changes in bacteria, indicating its effectiveness at high concentrations:

  • Mechanism of Action :
    • DNA Interaction : 9-AA binds to bacterial DNA, leading to chromatin aggregation and inhibiting DNA replication.
    • PMF Disruption : It alters the electrochemical gradients across the bacterial membrane, which is essential for ATP synthesis and nutrient transport .

Key Findings

Study AspectObservation
Bacterial Morphology Distortion and deformation observed under transmission electron microscopy (TEM) after treatment with 9-AA.
Binding Affinity Molecular docking studies revealed a strong binding affinity of 9-AA to DNA with a predicted binding energy of -4.98 kcal/mol .
Turbidity Measurement The addition of exogenous DNA significantly suppressed the antimicrobial activity of 9-AA, indicating its reliance on direct interaction with bacterial DNA .

Inhibition of Ribosome Biogenesis

9-AA has also been identified as a potent inhibitor of ribosome biogenesis. It affects both transcription and processing of ribosomal RNA (rRNA) precursors in mammalian cells:

  • Mechanism of Action :
    • Transcription Inhibition : 9-AA inhibits RNA polymerase I (Pol I), leading to a significant decrease in pre-rRNA levels shortly after exposure.
    • Post-Transcriptional Effects : The compound interferes with the maturation of pre-rRNA, preventing the formation of functional ribosomes .

Key Findings

Study AspectObservation
Pre-rRNA Levels A more than 90% reduction in the levels of 47S pre-rRNA was observed within 10 minutes of treatment with 10 µM 9-AA .
Dose-Dependent Effects Higher concentrations (up to 50 µM) led to significant alterations in nucleolar architecture and accumulation of unprocessed rRNA transcripts .

Case Studies and Research Findings

Several case studies have examined the effects of 9-AA in various biological contexts:

  • Antibacterial Efficacy : In vitro studies demonstrated that when combined with rifampicin (RIF), 9-AA enhanced antibacterial activity against resistant strains, suggesting potential use as an adjuvant therapy .
  • Genotoxicity Assessment : A study using the comet assay indicated that while 9-AA induces DNA damage, it does not classify as a genotoxic carcinogen. This finding underscores its potential safety for therapeutic applications when used judiciously .
  • Metabolomic Applications : The compound has been utilized as a matrix in mass spectrometry for analyzing eukaryotic tissues and prokaryotes due to its minimal interference in metabolic profiling .

Properties

IUPAC Name

acridin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREJEGKBQBIJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2.ClH.H2O, C13H13ClN2O
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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DSSTOX Substance ID

DTXSID7024457
Record name 9-Aminoacridine hydrochloride monohydrate
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Molecular Weight

248.71 g/mol
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Physical Description

9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992)
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Solubility

1 to 5 mg/mL at 63.5 °F (NTP, 1992)
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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CAS No.

52417-22-8
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Record name 9-Acridinamine, hydrochloride, hydrate (1:1:1)
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Record name 9-Aminoacridine hydrochloride monohydrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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